molecular formula C19H19FN2O4 B2618811 2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922904-26-5

2-(4-fluorophenoxy)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2618811
CAS RN: 922904-26-5
M. Wt: 358.369
InChI Key: YMXYAHXJUGVOJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Pharmacological Research

This compound is often investigated for its potential pharmacological properties. Researchers explore its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an anti-inflammatory, analgesic, or anticancer agent, given its structural similarities to other bioactive molecules .

Neuroscience Studies

In neuroscience, this compound is used to study its effects on neural pathways and neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Chemical Biology

Chemical biologists utilize this compound to probe biological systems and understand the molecular mechanisms of disease. By modifying its structure, researchers can create derivatives that help elucidate the roles of specific proteins and enzymes in cellular processes .

Medicinal Chemistry

Medicinal chemists study this compound to design and synthesize new drugs. Its unique chemical structure serves as a scaffold for developing novel therapeutic agents. Researchers focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential .

Toxicology

Toxicologists examine the safety profile of this compound by conducting in vitro and in vivo studies. These studies assess its toxicity, metabolism, and potential side effects, providing crucial data for its safe use in humans and animals .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-17-9-6-14(11-16(17)22-10-2-3-19(22)24)21-18(23)12-26-15-7-4-13(20)5-8-15/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXYAHXJUGVOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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